2-Bromo-4-(bromomethyl)-1-chlorobenzene
Overview
Description
2-Bromo-4-(bromomethyl)-1-chlorobenzene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational and Spectroscopic Study
A comprehensive study on 2-Bromo-1, 4-dichlorobenzene (BDB), a compound closely related to 2-Bromo-4-(bromomethyl)-1-chlorobenzene, has been conducted to understand its properties and applications. The research combined experimental and theoretical vibrational investigations to assess BDB's reliability, molecular geometry, Nuclear Magnetic Resonance (NMR), and several other properties including nonlinear optical (NLO) characteristics, quantum chemical descriptors, and first-order hyperpolarizability. The study also explored its docking properties and molecular dynamics simulations, indicating its potential in forming stable complexes with specific proteins, suggesting applications in molecular docking and inhibitory activities against certain enzymes (Vennila et al., 2018).
Synthesis and Bioactivity
The synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy) benzene and its derivatives has been detailed, showcasing its role as an intermediate in the development of CCR5 antagonists. These compounds exhibit significant bioactivity, evidenced by their ability to inhibit certain cellular processes, highlighting the compound's utility in medicinal chemistry and drug development (Cheng De-ju, 2015).
Structural Characterization
The structural characterization of related compounds synthesized from this compound has been extensively studied. These investigations provide insights into the molecular structure and potential applications of such compounds in creating novel chemical entities with specific properties and activities (Cheng De-ju, 2014).
Application in Synthesis of Non-peptide Antagonists
Further research highlights the compound's application in synthesizing non-peptide small molecular antagonist benzamide derivatives. This synthesis approach and the resultant products' biological activities underline the compound's significant role in pharmaceutical research and development (H. Bi, 2015).
Photocatalysis and Environmental Applications
The degradation of halogenated organic compounds in water through heterogeneous photocatalysis has been studied, showing the potential environmental applications of related chemical processes. This research demonstrates the broader implications of such compounds in environmental science, particularly in water purification and contaminant degradation (D. Ollis, 1985).
Mechanism of Action
Mode of Action
Compounds like 2-Bromo-4-(bromomethyl)-1-chlorobenzene, which contain a benzylic bromide, are often involved in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom, which serves as a good leaving group . This results in the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
They can participate in various reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling , which is used to form carbon-carbon bonds .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWBVSODJAUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679344 | |
Record name | 2-Bromo-4-(bromomethyl)-1-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880348-24-3 | |
Record name | 2-Bromo-4-(bromomethyl)-1-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(bromomethyl)-1-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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